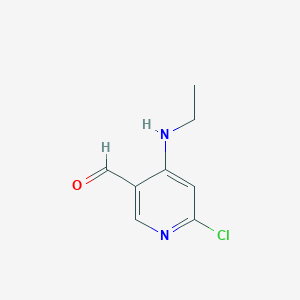

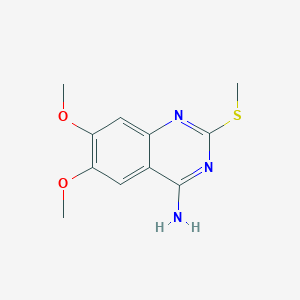

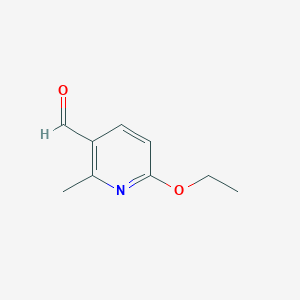

![molecular formula C9H8ClN3O2 B1442584 Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1150566-27-0](/img/structure/B1442584.png)

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Overview

Description

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound with the CAS Number: 1150566-27-0. It has a molecular weight of 225.63 and its linear formula is C9H8ClN3O2 .

Synthesis Analysis

The compound has been synthesized in the past. The structure of the synthesized compound is novel compared to previous imidazoles and pyrazines. The structure of the target compound was characterized by 1H NMR, 13C NMR, FTIR, and MS .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-8-4-3-7(10)12-13(6)8/h3-5H,2H2,1H3. The compound’s structure was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The compound was accurately designed and successfully synthesized. The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported in recent years with the rapid development of organic synthesis technology .Physical and Chemical Properties Analysis

The compound is a solid with a purity of 98%. It should be stored in a sealed, dry environment at 2-8C . The compound’s physical state is solid and its color is beige .Scientific Research Applications

Synthesis and Pharmaceutical Activity

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, a heterocyclic compound, has been studied for its pharmacological activities. In research conducted by Abignente et al. (1992), derivatives of this compound were prepared and tested for their anti-inflammatory, analgesic, and prostaglandin biosynthesis inhibition properties. The study highlighted the relationship between the chemical structure of these compounds and their pharmacological effects, contributing significantly to understanding the mechanism of action of these molecules (Abignente et al., 1992).

Chemical Synthesis Techniques

Akkaoui et al. (2010) explored the direct arylation of 6-chloroimidazo[1,2-b]-pyridazine, employing microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation. This method efficiently produced various 3-(hetero)arylimidazo[1,2-b]pyridazines, demonstrating the compound's versatility in chemical synthesis (Akkaoui et al., 2010).

Inhibitory Activity Research

Ishimoto et al. (2013) conducted a study focusing on the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with potential inhibitory activity against vascular endothelial growth factor receptor (VEGFR) 2 kinase. They developed a convergent and streamlined synthesis process, highlighting the compound's potential in the development of kinase inhibitors (Ishimoto et al., 2013).

Antimicrobial Research

Farag et al. (2008) explored the utility of related compounds in synthesizing new pyrimidine derivatives with potential antimicrobial properties. This research highlights the broader application of such heterocyclic compounds in creating substances with antimicrobial activities (Farag et al., 2008).

Mechanism of Action

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules and show different biological activities and pharmacological properties .

Biochemical Pathways

It is known that imidazo[1,2-b]pyridazine derivatives can provide a variety of bioactive molecules and have been associated with a range of biological activities .

Safety and Hazards

Future Directions

Imidazo[1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules. These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . This suggests that Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and its derivatives could have potential applications in various fields of medicine in the future.

Properties

IUPAC Name |

ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-8-4-3-7(10)12-13(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYSSBABIUPEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718291 | |

| Record name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150566-27-0 | |

| Record name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)